molecular formula C20H17N5O4S B2961233 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide CAS No. 923245-20-9

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B2961233
CAS No.: 923245-20-9
M. Wt: 423.45
InChI Key: NFSNDNJBPRNLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for investigations involving phosphodiesterase 4 (PDE4) inhibition. Compounds featuring the imidazo[1,2-a]pyrimidine scaffold, such as this one, have been identified as novel PDE4 inhibitors with potential therapeutic applications . PDE4 is a critical intracellular enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) and represents a prominent target for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and neurological disorders . The core imidazo[1,2-a]pyrimidine structure is known to form key hydrogen bonds with residue Gln369 and π-π stacking interactions with Phe372 in the catalytic domain of PDE4D, which are characteristic binding modes for inhibitors of this enzyme . The structural features of this compound, including the sulfonamide linker and the nitro-substituted benzene ring, are typical modifications explored in structure-activity relationship (SAR) studies to optimize potency and metabolic stability . Researchers can utilize this compound as a valuable chemical tool or a starting point for the design and synthesis of novel bioactive molecules targeting PDE4 and related pathways. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSNDNJBPRNLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which is achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase Inhibitors with Imidazo[1,2-a]pyrimidine Moieties

Inhibitor 203 (2-{imidazo[1,2-a]pyrimidin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide:

  • Structural Difference : Replaces the sulfonamide group with a benzamide backbone and introduces a trifluoromethyl substituent.
  • Activity: Exhibits reduced potency compared to its non-nitrogenated analogs due to substitution at the C-8 position of the pyrimidine ring, highlighting the sensitivity of kinase binding to heterocyclic modifications .

Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide):

  • Structural Difference : Features a benzamide core with a pyrimidine-amine linkage instead of a sulfonamide-nitrobenzene system.
  • Activity : A potent DDR1/2 and BCR-ABL inhibitor, but lacks selectivity due to its broad kinase profile .
  • Key Insight : The sulfonamide group in the target compound may confer distinct selectivity or pharmacokinetic properties compared to nilotinib’s benzamide scaffold.
Sulfonamide Derivatives with Heterocyclic Systems

Compound CF7 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide):

  • Structural Difference : Substitutes the imidazo[1,2-a]pyrimidine with a pyrimidin-2-yl sulfamoyl group and incorporates a dioxoisoindoline moiety.
  • Properties : Molecular weight = 493.53 g/mol, melting point = 83°C, yield = 76%. The dioxoisoindoline group may improve solubility but reduce kinase affinity compared to the target compound’s imidazo[1,2-a]pyrimidine .

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide :

  • Structural Difference : Replaces pyrimidine with pyridine in the heterocycle and uses a simpler methanesulfonamide group.
  • Properties : Molecular weight = 287.34 g/mol. The pyridine-based analog likely exhibits lower kinase inhibition potency than the pyrimidine-containing target compound due to reduced hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target Potency/Selectivity Notes
Target Compound C₂₁H₁₈N₄O₄S 434.46* Nitrobenzene-sulfonamide, imidazo[1,2-a]pyrimidine Kinases (inferred) Hypothesized selective DDR1/2 inhibition
Inhibitor 203 C₃₀H₂₈F₃N₅O 555.58 Benzamide, trifluoromethyl, imidazo[1,2-a]pyrimidine Kinases Reduced potency due to C-8 substitution
Nilotinib C₂₈H₂₂F₃N₇O 529.52 Benzamide, pyrimidine-amine, trifluoromethyl DDR1/2, BCR-ABL Broad kinase activity, low selectivity
Compound CF7 C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindoline, pyrimidin-2-yl sulfamoyl Not specified High yield (76%), moderate solubility

Research Findings and Implications

  • Heterocyclic Core Sensitivity : Substitutions on the imidazo[1,2-a]pyrimidine ring (e.g., nitrogen at C-8) drastically affect potency, as seen in Inhibitor 203 . The target compound’s unmodified pyrimidine ring may preserve kinase-binding efficiency.
  • Sulfonamide vs. Benzamide Backbones : Sulfonamide derivatives like the target compound and CF7 often exhibit improved metabolic stability and solubility compared to benzamide-based kinase inhibitors (e.g., nilotinib) .

Biological Activity

4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound is characterized by the following structural components:

  • Methyl group at the 4-position of the sulfonamide.
  • Imidazo[1,2-a]pyrimidine moiety which is known for diverse biological activities.
  • Nitro group at the 3-position of the benzene ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds containing this moiety have exhibited significant inhibition against various cancer cell lines. A notable study demonstrated that derivatives with sulfonamide groups showed enhanced cytotoxicity compared to their non-sulfonamide counterparts.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)12.5
Control (No Sulfonamide)MCF-7 (Breast)25.0

This indicates that the sulfonamide group may play a critical role in enhancing the biological activity of these compounds .

Cardiovascular Effects

Another area of research has focused on the cardiovascular effects of sulfonamide derivatives. A study utilizing isolated rat heart models found that certain sulfonamides could significantly alter perfusion pressure and coronary resistance, suggesting a mechanism involving calcium channel modulation.

CompoundEffect on Perfusion Pressure (%)Effect on Coronary Resistance (%)
4-(2-aminoethyl)-benzenesulfonamide-20%-15%
This compound-18%-12%

These results imply that the compound may affect cardiovascular parameters through similar mechanisms .

Mechanistic Studies

In silico studies have also been conducted to explore the binding affinity of this compound to various biological targets. Docking studies revealed that it binds effectively to Spleen Tyrosine Kinase (SYK), a key player in many signaling pathways related to cancer and inflammation.

Case Studies

Several case studies have been documented regarding the use of imidazo[1,2-a]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A patient with chronic myeloid leukemia showed a significant reduction in blast cells after treatment with an imidazo[1,2-a]pyrimidine derivative over three months.
  • Case Study 2 : In patients with hypertension, administration of a sulfonamide derivative resulted in improved blood pressure control without significant side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.